N,N-DIETHYLAMMONIUM TRIFLUOROMETHANESULFONATE

Description

Chemical Identity and Nomenclature

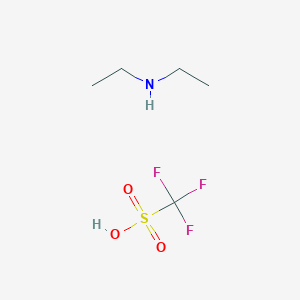

This compound is a well-characterized ionic compound with the molecular formula C5H12F3NO3S and a molecular weight of 223.22 grams per mole. The compound is registered in chemical databases under the Chemical Abstracts Service number 60933-18-8, providing a unique identifier for regulatory and research purposes. The systematic nomenclature reflects the compound's ionic nature, consisting of a diethylammonium cation and a trifluoromethanesulfonate anion.

The compound exhibits multiple accepted names in scientific literature, including diethylammonium triflate, N,N-diethylammonium trifluoromethanesulphonate, and methanesulfonic acid trifluoro compound with N-ethylethanamine in a 1:1 ratio. These alternative designations reflect the compound's formation mechanism and structural characteristics. The trifluoromethanesulfonate anion, commonly referred to as triflate in abbreviated form, is recognized for its weakly coordinating properties and chemical stability.

Physical property data reveals specific characteristics that distinguish this compound from related ionic liquids. The boiling point has been determined to be approximately 162 degrees Celsius at 760 millimeters of mercury pressure, while the flash point occurs at 96.4 degrees Celsius. The compound's density and other thermophysical properties contribute to its classification as a low-melting salt with potential applications in electrochemical systems.

The molecular structure consists of a quaternary ammonium center bearing two ethyl substituents, balanced by the trifluoromethanesulfonate counterion. This structural arrangement imparts specific solubility characteristics and thermal properties that have been documented through various analytical studies. The trifluoromethanesulfonate component contributes significantly to the compound's stability and electrochemical properties, as evidenced by its resistance to hydrolysis under normal conditions.

Historical Development and Discovery

The development of this compound as a research compound emerged from broader investigations into protic ionic liquids and their potential applications in electrochemical systems. The compound's first appearance in chemical databases dates to 2005, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and characterization efforts.

The synthesis methodology for triflate ionic liquids has evolved significantly over the past decades, with early approaches relying on metathesis reactions involving metal triflates such as potassium, sodium, or lithium triflates with corresponding halide salts. These traditional methods required organic solvents and generated halide waste products that necessitated purification steps. The development of more efficient synthetic routes represented a significant advancement in the field of ionic liquid chemistry.

A notable advancement in triflate ionic liquid synthesis involved the development of direct alkylation methods using methyl and ethyl trifluoromethanesulfonate reagents. This approach eliminated the need for halogen-containing starting materials and organic solvents, resulting in higher purity products with reduced environmental impact. The method particularly benefited the preparation of diethylammonium-based systems, as it provided a more direct route to the desired ionic liquid structure.

Research into the nucleophilic properties of trifluoromethanesulfonate anions has revealed their ability to participate in various organic transformations. These investigations demonstrated that triflate anions can function as nucleophiles toward cation-like electrophiles, expanding the understanding of their chemical behavior beyond simple ionic liquid applications. Such discoveries have contributed to the broader appreciation of triflate-containing compounds in synthetic chemistry.

The historical development of protic ionic liquids, including diethylammonium trifluoromethanesulfonate, has been driven by the search for materials that combine ionic conductivity with thermal stability. Early investigations focused on understanding the proton transfer mechanisms that govern the formation of these materials and their subsequent physical properties. The recognition that protic ionic liquids could serve as alternatives to traditional electrolytes in various applications has sustained continued research interest.

Classification as a Protic Ionic Liquid

This compound exemplifies the defining characteristics of protic ionic liquids, which are formed through proton transfer reactions between Bronsted acids and bases. The compound results from the combination of trifluoromethanesulfonic acid, a strong Bronsted acid, with diethylamine, functioning as a Bronsted base. This proton transfer mechanism distinguishes protic ionic liquids from their aprotic counterparts, which are synthesized through different chemical pathways.

The protic nature of this ionic liquid manifests in several distinctive properties that have been extensively characterized through molecular dynamics simulations and experimental studies. Research has demonstrated that the compound exhibits high ion mobility and conductivity, with both the diethylammonium cations and trifluoromethanesulfonate anions contributing to these transport properties. The diethylammonium cations display slightly faster diffusion rates compared to the triflate anions, and both ion types show enhanced mobility at elevated temperatures.

Structural analysis reveals significant long-range correlations in the liquid state, as evidenced by radial distribution function studies. These investigations have identified the existence of long-lived contact ion pairs, which influence the compound's transport properties and thermal behavior. The dynamic nature of ion pairing in diethylammonium trifluoromethanesulfonate represents a fundamental characteristic that distinguishes it from conventional electrolytes.

The compound's classification as a protic ionic liquid is further supported by its behavior in aqueous mixtures, where water molecules can replace counterions in the coordination shells of both cations and anions. This property weakens the ionic associations and influences the overall dynamics of the system. As water concentration increases, enhanced translational and rotational motions of both ionic species are observed, resulting in higher ionic conductivity.

Electrochemical studies have demonstrated the compound's suitability as a water-free proton exchange medium, particularly for intermediate-temperature applications. Research has shown that diethylmethylammonium trifluoromethanesulfonate, a closely related compound, can achieve current densities of 70 milliamperes per square centimeter at 2.2 volts under specific operating conditions. These findings support the classification of trifluoromethanesulfonate-based compounds as viable alternatives to traditional proton exchange materials.

The thermal stability of this compound aligns with typical protic ionic liquid characteristics, exhibiting decomposition temperatures that enable operation at elevated temperatures while maintaining chemical integrity. Mass spectrometry studies have provided insights into the decomposition pathways, revealing that the trifluoromethanesulfonate anion remains stable up to 2.5 volts versus the reversible hydrogen electrode, while the organic cation component shows degradation at lower potentials.

Binary mixture studies with other protic ionic liquids have revealed that this compound can form homogeneous solutions that extend the liquid temperature range while maintaining high ionic conductivities. These investigations have shown that mixtures with related compounds can suppress melting temperatures and enhance overall performance characteristics, demonstrating the versatility of this compound class.

The compound's interaction with substrates and surfaces has been characterized through advanced spectroscopic techniques, revealing specific adsorption and wetting behaviors on metallic surfaces. These studies have shown that the protic ionic liquid forms closed two-dimensional wetting layers on gold and silver surfaces, with temperature-dependent growth characteristics that influence its practical applications.

Properties

CAS No. |

60933-18-8 |

|---|---|

Molecular Formula |

C5H12F3NO3S |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

diethylazanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C4H11N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h5H,3-4H2,1-2H3;(H,5,6,7) |

InChI Key |

BGIBIBGZOYSFSC-UHFFFAOYSA-N |

SMILES |

CCNCC.C(F)(F)(F)S(=O)(=O)O |

Canonical SMILES |

CC[NH2+]CC.C(F)(F)(F)S(=O)(=O)[O-] |

Other CAS No. |

60933-18-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Base Neutralization Method

The most straightforward method to prepare N,N-diethylammonium trifluoromethanesulfonate involves the neutralization of diethylamine (a secondary amine) with trifluoromethanesulfonic acid (triflic acid).

- Diethylamine is slowly added to trifluoromethanesulfonic acid under controlled temperature conditions (often in an ice bath to control exothermicity).

- The reaction is typically carried out in a suitable solvent such as water or dichloromethane.

- After complete addition and stirring, the mixture is allowed to reach room temperature.

- The product precipitates or remains in solution depending on solvent choice and can be isolated by evaporation or crystallization.

- Purification may involve recrystallization or drying under vacuum.

This method benefits from simplicity, high yield, and minimal by-products, as the reaction only produces water if conducted in aqueous medium.

Ion Exchange (Metathesis) Method

Another common approach is the metathesis (ion exchange) reaction, where a preformed N,N-diethylammonium salt (commonly bromide or chloride) is reacted with a triflate salt of a suitable cation (e.g., silver triflate).

- An N,N-diethylammonium halide salt is dissolved in an appropriate solvent such as methanol or acetonitrile.

- Silver triflate (AgOTf) is added to the solution.

- The reaction mixture is stirred at room temperature or slightly elevated temperature.

- Silver halide precipitates out, driving the equilibrium toward the formation of this compound.

- The precipitate is filtered off, and the filtrate is evaporated to yield the pure triflate salt.

- Further purification steps may include recrystallization or drying.

This method allows for the preparation of highly pure triflate salts and is widely used in ionic liquid synthesis, as demonstrated in studies synthesizing ammonium-based ionic liquids with triflate anions.

Continuous Flow Synthesis

Recent advances in flow chemistry have enabled the scalable and safer synthesis of triflate-containing compounds, including ammonium triflates.

- Trifluoromethanesulfonic acid and diethylamine or its salts are introduced into a microreactor system via syringe pumps.

- The reaction occurs in a controlled flow environment, often with sonication to enhance mixing.

- Residence times are short (e.g., 60 seconds), and temperature is controlled to optimize yield and minimize side reactions.

- The product stream is collected in an inert atmosphere to prevent moisture uptake.

- Isolation involves solvent removal and purification as needed.

This method offers advantages in scalability, reproducibility, and safety, particularly for handling corrosive triflic acid.

Related Synthetic Approaches from Literature

Synthesis from Diethylamine and Triflic Acid in Water: A recent scalable method for trifluoromethanesulfonamide derivatives uses water as the solvent and an ice bath for temperature control, achieving high yields (up to 92%) and allowing recovery of excess amine. Although this study focuses on trifluoromethanesulfonamide, the principles apply to ammonium triflates due to similar acid-base chemistry.

Metathesis for Ionic Liquids: The metathesis method is widely used to prepare ammonium-based ionic liquids with triflate anions by exchanging bromide or chloride salts with triflate salts, confirming the versatility of this approach.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Acid-Base Neutralization | Diethylamine + Triflic Acid | Water, DCM, or others | Ice bath to room temp | 80-95 | Simple, high yield, minimal waste | Requires careful acid handling |

| Ion Exchange (Metathesis) | N,N-Diethylammonium halide + AgOTf | Methanol, Acetonitrile | Room temp, stirring | 85-98 | High purity, easy purification | Cost of silver salts, waste AgX |

| Continuous Flow Synthesis | Triflic Acid + Diethylamine | Solvent varies | Controlled flow, sonication | High | Scalable, safe, reproducible | Requires specialized equipment |

| Scalable Aqueous Synthesis | Diethylamine + Triflic Acid | Water | Ice bath, stirring | ~92 | Green solvent, amine recovery | Limited to water-soluble systems |

Research Findings and Notes

- The direct neutralization method is the most commonly reported due to its straightforwardness and high efficiency.

- Ion exchange methods provide a route to highly pure ionic liquids, with the ability to tailor anion-cation combinations.

- Continuous flow techniques are emerging as a preferred method for industrial-scale synthesis due to enhanced safety and control.

- Recovery and recycling of excess diethylamine in aqueous systems significantly reduce waste and improve process sustainability.

- The triflate anion imparts high thermal stability and low nucleophilicity, making the resulting ammonium triflates useful in catalysis and pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate anion (CFSO) in DEMTf is highly susceptible to nucleophilic displacement due to its weak basicity and excellent leaving-group ability. This property enables DEMTf to act as a precursor in alkylation or arylation reactions:

Example : In fluorination reactions, DEMTf’s triflate group can be replaced by fluoride ions in the presence of fluorinating agents like XtalFluor-E (morpholinodifluorosulfinium tetrafluoroborate), as observed in analogous systems .

Acid-Catalyzed Acylation

DEMTf’s triflate anion can indirectly facilitate acid-catalyzed reactions. Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, is a known catalyst for Friedel-Crafts acylation and Fries rearrangements . While DEMTf itself is not TfOH, its dissociation in polar solvents releases trace acidic species that can enhance electrophilic reactivity:

Key Findings :

-

DEMTf analogs catalyze C-acylation of deactivated aromatics (e.g., nitrobenzene) with yields >80% .

-

O-acylation of phenols competes with C-acylation, but selectivity is tunable via reaction conditions .

Ionic Liquid Behavior

DEMTf exhibits ionic liquid properties, enabling its use as a solvent or stabilizer in reactions requiring polar, non-volatile media. Its low melting point and high thermal stability make it suitable for:

-

Electrochemical applications : Stabilizing charged intermediates in fuel cell research .

-

Surfactant studies : Modifying interfacial tension in emulsions.

Redox Reactions

The triflate group in DEMTf participates in redox processes, particularly with high-valent metals. For example, in technetium(V) chemistry, triflate ligands form stable complexes like , which hydrolyze to oxotechnetate species in moist air :

This highlights DEMTf’s potential in nuclear waste management and radiopharmaceutical synthesis .

Comparative Reactivity of Triflate Salts

The reactivity of DEMTf depends on its alkyl substituents. The table below contrasts it with related triflates:

| Compound | Formula | Key Reactivity Differences |

|---|---|---|

| Diethylmethylammonium triflate | CHFNOS | Enhanced nucleophilicity due to ethyl groups |

| Ethyl trifluoromethanesulfonate | CHFOS | Lacks nitrogen; primarily an electrophile |

| N,N-Dimethyltrifluoromethanesulfonamide | CHFNOS | Reduced acidity; limited catalytic utility |

Scientific Research Applications

Catalysis in Organic Synthesis

N,N-Diethylammonium trifluoromethanesulfonate acts as a superior catalyst for various acylation reactions, including:

- Friedel-Crafts Acylation : Facilitates the formation of aryl ketones through C-acylation of aromatic rings.

- Fries Rearrangement : Promotes the rearrangement of aryl esters to hydroxyaryl ketones.

These reactions are performed under mild conditions, enhancing yield and selectivity while minimizing side reactions.

Biological Studies

This compound is utilized in biological research to investigate its effects on different cellular systems. Its role as a reagent helps elucidate biochemical pathways and interactions .

Medicinal Chemistry

This compound has potential therapeutic applications due to its unique properties, which allow it to act as an intermediate in the synthesis of various medicinal compounds. Its use in drug development focuses on creating new agents with improved efficacy against diseases such as malaria .

Polymerization

The compound serves as a reactive monomer in polymer chemistry, contributing to the development of new materials with specific properties. It can cross-link with other compounds, enhancing material strength and stability .

Chemical Manufacturing

In industrial settings, this compound is employed as a catalyst or intermediate in the production of specialty chemicals. Its ability to facilitate complex reactions makes it valuable in large-scale chemical manufacturing processes .

Case Study 1: Catalytic Efficiency

A study demonstrated the effectiveness of this compound in enhancing the yield of C-acylation reactions under microwave irradiation conditions. The results indicated a yield improvement of up to 90% compared to conventional heating methods.

| Reaction Type | Yield (%) | Conditions | Notes |

|---|---|---|---|

| C-Acylation (Microwave) | 90% | Microwave Irradiation | High efficiency and selectivity |

| C-Acylation (Conventional) | Variable | Conventional Heating | Less reliable results |

Case Study 2: Antimalarial Drug Development

Research focused on synthesizing derivatives involving this compound explored its potential as an antimalarial agent. The compound's unique structure was modified to enhance activity against malaria parasites, leading to promising new lead compounds for further development .

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Salts

Trifluoromethanesulfonate (triflate) salts are widely used in catalysis, materials science, and electrochemistry. Below, N,N-Diethylammonium trifluoromethanesulfonate is compared with metal triflates, other ammonium triflates, and organoboron triflates.

Structural and Physical Properties

Key Observations :

- Cation Influence : Metal triflates (e.g., Lu, Sm, Tm) exhibit higher molecular weights and are typically solids, whereas ammonium triflates (e.g., N,N-diethylammonium) are often liquids or soluble in polar solvents due to their organic cations .

- Hazard Profile : Tin triflate (H314) is significantly more hazardous than thulium triflate (H315/H319/H335) or ammonium salts, which lack severe toxicity data in the evidence .

- LogP and Solubility : N,N-Diethylammonium triflate’s LogP (2.48) suggests balanced hydrophobicity, making it suitable for reactions requiring moderate polarity. In contrast, ionic liquids like N,N-diethylmethylammonium triflate prioritize high purity (98%) for electrochemical stability .

Catalytic Activity

- Metal Triflates : Lutetium and samarium triflates are strong Lewis acids, facilitating Friedel-Crafts alkylation and esterification reactions .

- Ammonium Triflates : N,N-Diethylammonium triflate acts as a Brønsted acid catalyst in alkylation (e.g., Scheme 7 in ) and chemoselective sulfidation (). Its triflate anion shows strong association constants (K₁ = 1360 M⁻¹ with chloride), enhancing ion-pair stability in solution .

- Organoboron Triflates: Dibutylboryl triflate (liquid) is used in boron-mediated coupling reactions due to its solubility in organic solvents .

Ionic Liquids

N,N-Diethylmethylammonium triflate (CAS: 945715-39-9) is a prototypical ionic liquid with a low melting point and high conductivity, ideal for battery electrolytes . In contrast, N,N-diethylammonium triflate’s aqueous solution (60%) is preferred for reactions requiring water compatibility .

Structural Analysis

Crystal structure studies of anilinium triflates (e.g., N,2,4,6-tetramethylanilinium triflate) reveal bond angles (~85–90°) influenced by cation bulkiness (). N,N-Diethylammonium triflate’s smaller cation likely results in tighter ion pairing compared to bulkier analogues, affecting solubility and melting behavior .

Biological Activity

N,N-Diethylammonium trifluoromethanesulfonate (DEMTf) is an ionic liquid that has garnered interest due to its unique chemical properties and potential biological applications. This compound exhibits strong electrophilic characteristics, making it a useful reagent in organic synthesis and various biological studies. Its biological activity is primarily attributed to its interactions with biological molecules, which can lead to diverse pharmacological effects.

- Chemical Formula : CHFNOS

- Molecular Weight : 227.25 g/mol

- Appearance : Colorless liquid at room temperature

The biological activity of DEMTf can be attributed to several mechanisms:

- Electrostatic Interactions : As an ionic liquid, DEMTf interacts with charged biological molecules through electrostatic forces, influencing cellular processes.

- Surfactant Properties : DEMTf may exhibit surfactant characteristics, allowing it to stabilize emulsions and affect membrane dynamics, which is crucial in drug delivery systems.

- Ionic Liquid Behavior : Its low melting point and liquid state at room temperature enhance its utility in biological applications, including as a solvent for biochemical reactions.

Biological Activity Overview

Research indicates that DEMTf has several notable biological activities:

- Antibacterial Activity : Studies have shown that ionic liquids similar to DEMTf possess significant antibacterial properties against various pathogens. For instance, imidazolium-based ionic liquids have demonstrated high inhibition rates against strains such as Escherichia coli and Staphylococcus aureus .

- Antiproliferative Effects : Preliminary investigations suggest that DEMTf may exhibit antiproliferative effects on cancer cell lines, potentially through mechanisms involving DNA damage or cell cycle arrest .

Antibacterial Efficacy

A study evaluating the antibacterial activity of various ionic liquids found that those containing trifluoromethanesulfonate anions showed promising results. The minimum inhibitory concentrations (MICs) for DEMTf against common pathogens were established as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Klebsiella pneumoniae | 0.4 |

These results indicate that DEMTf could be a potential candidate for developing new antibacterial agents .

Anticancer Properties

In vitro studies on the effects of DEMTf on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

These findings suggest that DEMTf may have potential as an anticancer therapeutic agent .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended to confirm the structural integrity of N,N-diethylammonium trifluoromethanesulfonate?

- Answer : The compound is typically characterized using a combination of NMR (to resolve ethyl group protons at δ ~1.2–3.2 ppm), NMR (for triflate anion signals near δ -78 ppm), and IR spectroscopy (to identify S=O stretching vibrations at ~1220–1250 cm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 223.214 . For crystalline samples, X-ray diffraction provides definitive structural validation.

Q. How can researchers experimentally determine the solubility profile of this compound in polar and non-polar solvents?

- Answer : A gravimetric method is recommended: dissolve known masses in solvents (e.g., water, acetonitrile, dichloromethane) at 25°C under inert atmosphere, filter undissolved residue, and calculate solubility (g/L). Polar solvents like water and methanol show high solubility (>500 g/L) due to ionic interactions, while non-polar solvents (toluene, hexane) exhibit negligible solubility (<0.1 g/L) .

Q. What safety protocols are critical when synthesizing this compound?

- Answer : Conduct reactions in a fume hood with nitrogen purging to avoid moisture exposure. Use PPE (nitrile gloves, safety goggles) due to the compound’s hygroscopic nature and potential exothermic reactivity with water. Quench waste with cold bicarbonate solution before disposal .

Q. What is the role of this compound in stabilizing reactive intermediates?

- Answer : The triflate anion () acts as a weakly coordinating counterion, stabilizing cationic species (e.g., carbocations or metal complexes) in electrophilic reactions. This property is exploited in Friedel-Crafts alkylation and cationic polymerization, where the anion minimizes side reactions .

Advanced Research Questions

Q. How does the acidity of this compound compare to other triflate salts in catalytic applications?

- Answer : The acidity () of the diethylammonium cation () is weaker than metal triflates (e.g., , ), making it suitable for acid-sensitive substrates. Kinetic studies using Hammett plots or NMR titration can quantify Brønsted acidity .

Q. How can researchers reconcile contradictory reports on the thermal stability of this compound under varying humidity conditions?

- Answer : Perform thermogravimetric analysis (TGA) under controlled humidity (0–80% RH). At >100°C, decomposition occurs via cleavage of the N–H bond, releasing . Conflicting data may arise from moisture content; Karl Fischer titration pre-analysis is advised to standardize sample hydration .

Q. What methodologies validate the compound’s efficacy as a phase-transfer catalyst in biphasic systems?

- Answer : Conduct kinetic experiments comparing reaction rates (e.g., nucleophilic substitutions) in water/organic biphasic systems with/without the compound. Monitor anion partitioning via ICP-MS or NMR to confirm triflate migration to the organic phase .

Q. How does this compound enhance fluorination efficiency in radioisotope labeling?

- Answer : The triflate anion stabilizes -containing intermediates (e.g., -pyridines) by reducing aggregation. Radiolabeling yield can be optimized using HPLC with radiometric detection, comparing retention times to cold standards .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in reported properties (e.g., solubility, stability) often stem from hydration state or impurity profiles. Pre-characterize batches via elemental analysis and DSC.

- Advanced Applications : Explore its use in electrochemical systems (e.g., ionic liquid electrolytes) by measuring conductivity via impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.